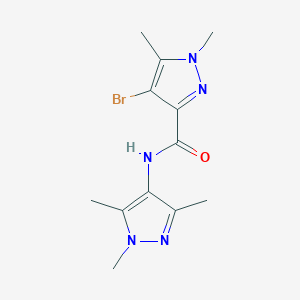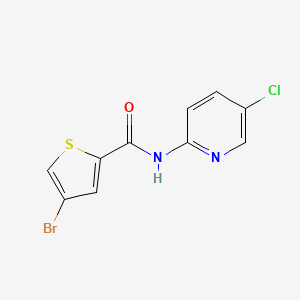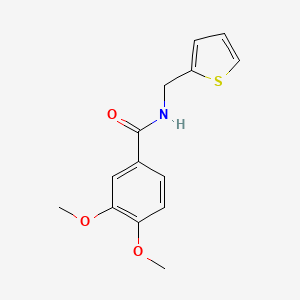![molecular formula C22H34FN3O B10967071 N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967071.png)
N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylcyclohexyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the tert-butylcyclohexyl and fluorophenyl intermediates. These intermediates are then coupled using piperazine as a linking agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens like chlorine or bromine, and nucleophiles like hydroxide or cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylcyclohexyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(4-tert-butylcyclohexyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide
- N-(4-tert-butylcyclohexyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H34FN3O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H34FN3O/c1-22(2,3)17-8-10-18(11-9-17)24-21(27)16-25-12-14-26(15-13-25)20-7-5-4-6-19(20)23/h4-7,17-18H,8-16H2,1-3H3,(H,24,27) |
InChI Key |
MCQTUJGKJZKTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966992.png)



![4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B10967029.png)

methanone](/img/structure/B10967035.png)
![5-(2-Furyl)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10967041.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B10967044.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide](/img/structure/B10967045.png)
![N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10967051.png)
![4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide](/img/structure/B10967058.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide](/img/structure/B10967060.png)
![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10967066.png)
